

2-Chlorobenzyl Bromide: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 2-Chlorobenzyl bromide

Cat. No.: B146252

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CAS Number: 611-17-6

This technical guide provides an in-depth overview of **2-Chlorobenzyl bromide**, a versatile reagent pivotal in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.

Chemical and Physical Properties

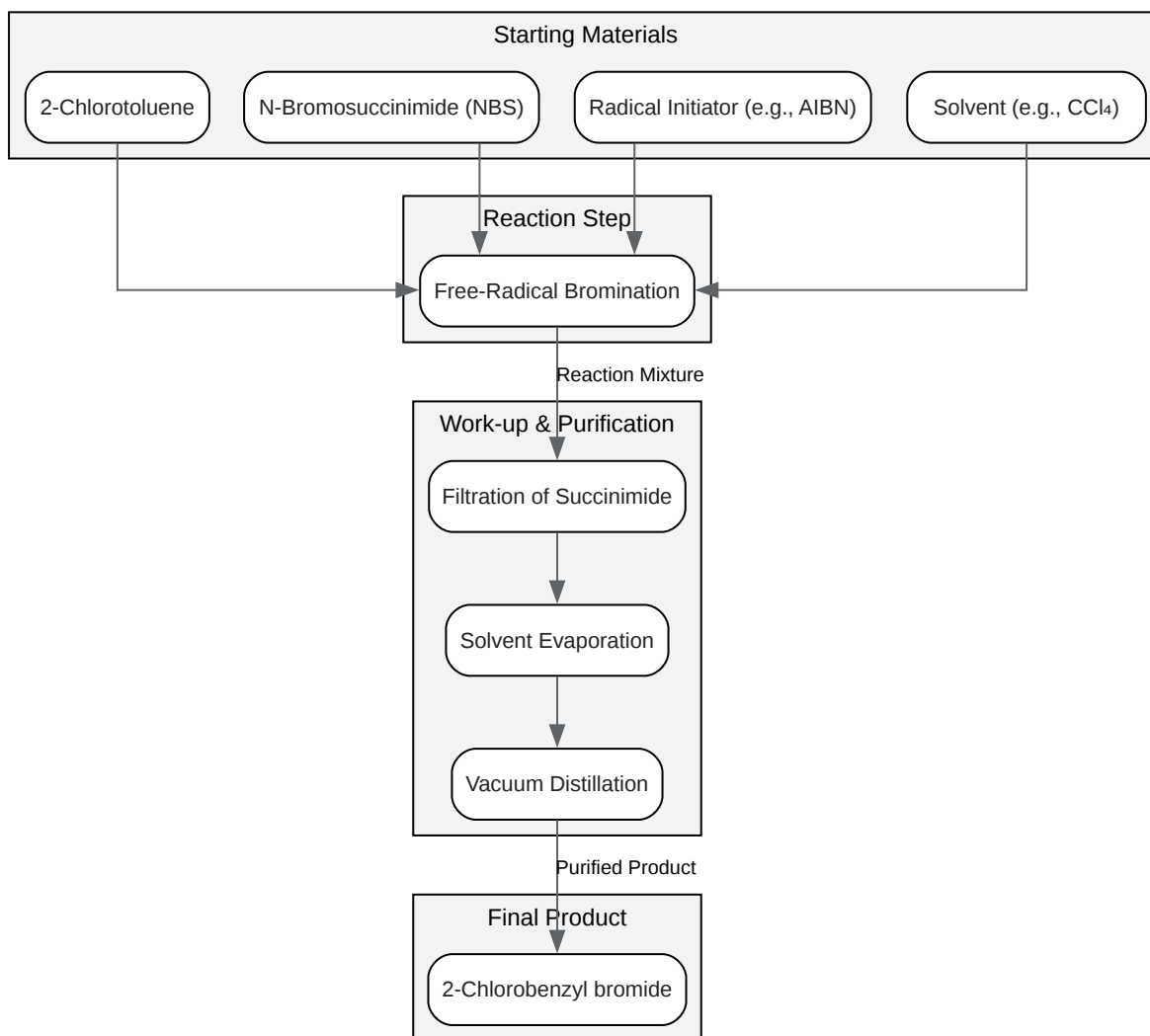
2-Chlorobenzyl bromide, also known by its synonyms α -Bromo-2-chlorotoluene and 1-(bromomethyl)-2-chlorobenzene, is a colorless to light yellow liquid at room temperature.^[1] Its utility as a synthetic building block stems from the presence of two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl chloride. This dual reactivity allows for sequential and selective functionalization.

Quantitative data for **2-Chlorobenzyl bromide** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	611-17-6[1][2][3][4]
Molecular Formula	C ₇ H ₆ BrCl[5]
Molecular Weight	205.48 g/mol [2][3]
Appearance	Colorless to light yellow liquid[1]
Boiling Point	103-104 °C at 10 mmHg[1][4]
Density	1.583 g/mL at 25 °C[1]
Refractive Index (n _{20/D})	1.591 - 1.593[1][4]
Flash Point	109 °C (228.2 °F) - closed cup[2]

Synthesis of 2-Chlorobenzyl Bromide

The primary route for synthesizing **2-Chlorobenzyl bromide** is through the radical bromination of 2-chlorotoluene. This reaction selectively targets the benzylic protons of the methyl group.



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Caption: Workflow for the synthesis of **2-Chlorobenzyl bromide**.

Experimental Protocol: Synthesis from 2-Chlorotoluene

This protocol describes the free-radical bromination of 2-chlorotoluene using N-bromosuccinimide (NBS).

- **Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorotoluene (1 equivalent) and a suitable solvent such as carbon tetrachloride (CCl_4).
- **Reagents:** Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- **Reaction:** Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard photolamp. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- **Purification:** Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4). After filtration, remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-Chlorobenzyl bromide**.

Key Applications and Experimental Protocols

2-Chlorobenzyl bromide is a key intermediate due to its ability to undergo nucleophilic substitution at the benzylic position, making it an excellent alkylating agent.

Nucleophilic Substitution ($\text{S}_\text{n}2$) Reactions

The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This is the most common application in pharmaceutical and agrochemical synthesis.^[1]
^[4]

- **Setup:** In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

- **Base:** Add a suitable base, such as potassium carbonate (K_2CO_3 , 2.0 equivalents) or triethylamine (Et_3N , 1.5 equivalents), to act as a proton scavenger.
- **Alkylation:** To the stirred suspension, add a solution of **2-Chlorobenzyl bromide** (1.1 equivalents) in the same solvent dropwise at room temperature.
- **Reaction:** Heat the reaction mixture (typically to 60-80 °C) and stir for 4-12 hours, monitoring by TLC.
- **Work-up:** Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- **Purification:** Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na_2SO_4 . The crude product can be purified by column chromatography on silica gel.

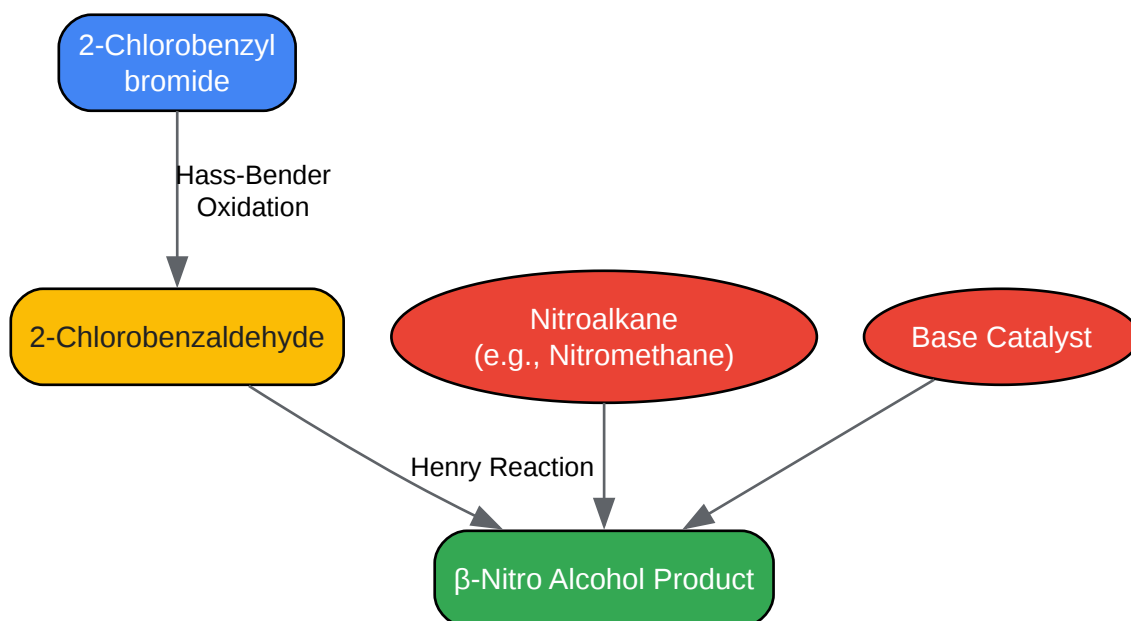
Conversion to 2-Chlorobenzaldehyde via Hass-Bender Oxidation

2-Chlorobenzyl bromide can be oxidized to 2-chlorobenzaldehyde. The Hass-Bender oxidation provides a method for this transformation using the sodium salt of 2-nitropropane as the oxidant.^[3] The resulting aldehyde is a valuable precursor for many other reactions.

- **Nitronate Formation:** Prepare the sodium salt of 2-nitropropane by reacting 2-nitropropane with sodium ethoxide in ethanol.
- **Reaction:** Add **2-Chlorobenzyl bromide** (1.0 equivalent) to the solution of the sodium nitronate at room temperature. The reaction involves an initial S_N2 displacement of the bromide by an oxygen atom of the nitronate.^[3]
- **Rearrangement:** The resulting O-benzyl intermediate undergoes a pericyclic rearrangement to form 2-chlorobenzaldehyde and dimethyloxime.^[3]
- **Work-up and Purification:** The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The aldehyde is purified via distillation or chromatography.

Use in Multi-Step Synthesis: The Henry Reaction

While **2-Chlorobenzyl bromide** does not directly participate in the Henry (nitroaldol) reaction, its derivative, 2-chlorobenzaldehyde, is an ideal substrate. This highlights the role of **2-chlorobenzyl bromide** as a precursor in more complex synthetic pathways. The Henry reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane.[6]



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Caption: Synthetic pathway from **2-Chlorobenzyl bromide** to a β -nitro alcohol.

- Setup: To a stirred solution of 2-chlorobenzaldehyde (1.0 equivalent) and a nitroalkane (e.g., nitromethane, 1.5 equivalents) in a suitable solvent (e.g., THF or an alcohol), add a base catalyst.
- Catalyst: A variety of bases can be used, from simple organic bases like triethylamine to more complex catalytic systems for asymmetric synthesis.[7]
- Reaction: Stir the mixture at the appropriate temperature (ranging from 0 °C to room temperature) until the aldehyde is consumed (monitored by TLC).
- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated. The resulting β -nitro alcohol can be purified by column chromatography.

Safety and Handling

2-Chlorobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: The compound is corrosive and causes severe skin burns and eye damage.^{[2][8]} It is also a lachrymator (tear-inducing) and may cause respiratory irritation.^[2]
- Personal Protective Equipment (PPE): Always handle **2-Chlorobenzyl bromide** in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.^[2]
- Storage: Store in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials such as strong bases and oxidizing agents.
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.^[8]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.^[8]
 - Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.^[8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.^[8]

This guide provides a foundational understanding of **2-Chlorobenzyl bromide** for its effective and safe use in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before use.

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References

- 1. 2-Chlorobenzyl bromide | 611-17-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 4. 2-chlorobenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Chlorobenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
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